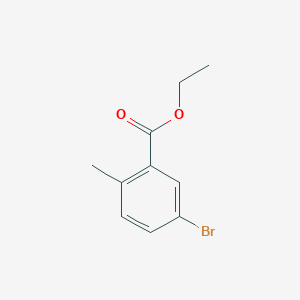

Ethyl 5-bromo-2-methylbenzoate

CAS No.: 359629-91-7

Cat. No.: VC2110431

Molecular Formula: C10H11BrO2

Molecular Weight: 243.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 359629-91-7 |

|---|---|

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.1 g/mol |

| IUPAC Name | ethyl 5-bromo-2-methylbenzoate |

| Standard InChI | InChI=1S/C10H11BrO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | NHMJLUHCYZHKMO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)C |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)C |

Introduction

Chemical Identity and Structure

Ethyl 5-bromo-2-methylbenzoate is an aromatic ester with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol. The compound is identified by its CAS number 359629-91-7 and is also known as 5-bromo-2-methylbenzoic acid ethyl ester. Its structure consists of a benzene ring with three key substituents: a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester group.

The compound's chemical identity can be further characterized by its structural identifiers:

| Identification Parameter | Value |

|---|---|

| IUPAC Name | ethyl 5-bromo-2-methylbenzoate |

| Standard InChI | InChI=1S/C10H11BrO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 |

| Standard InChIKey | NHMJLUHCYZHKMO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)C |

| PubChem Compound ID | 25067287 |

Physical and Chemical Properties

The physical and chemical properties of ethyl 5-bromo-2-methylbenzoate are important for understanding its behavior in various applications. While specific data for this compound is limited in the available literature, properties can be estimated based on structurally similar compounds such as methyl 5-bromo-2-methylbenzoate:

| Property | Value |

|---|---|

| Molecular Weight | 243.1 g/mol |

| Physical State | Likely a colorless to pale yellow liquid or solid at room temperature |

| Boiling Point | Estimated to be approximately 265-275°C at 760 mmHg* |

| Flash Point | Approximately 115°C* |

*Estimated based on the similar compound methyl 5-bromo-2-methylbenzoate, which has a boiling point of 258.9±20.0°C and flash point of 110.4±21.8°C .

Synthetic Routes and Preparation

Ethyl 5-bromo-2-methylbenzoate can be synthesized through various organic chemistry methods, with esterification reactions being the predominant approach. The compound is of significant interest in synthetic organic chemistry due to its potential as an intermediate in the synthesis of more complex molecules.

Standard Synthetic Pathways

The synthesis of ethyl 5-bromo-2-methylbenzoate typically involves the following reaction sequence:

-

Starting Material Preparation: Beginning with 2-methylbenzoic acid (o-toluic acid).

-

Bromination: Introduction of a bromine atom at the 5-position using a brominating agent (typically Br2) in the presence of a catalyst like iron or aluminum tribromide.

-

Esterification: Conversion of the carboxylic acid group to an ethyl ester using ethanol in the presence of an acid catalyst.

Alternative synthetic routes may include:

-

Direct esterification of commercially available 5-bromo-2-methylbenzoic acid

-

Transesterification from other esters, such as methyl 5-bromo-2-methylbenzoate

-

Palladium-catalyzed coupling reactions for specialized applications

Reaction Conditions and Considerations

The esterification step typically requires specific conditions to achieve high yields:

| Parameter | Typical Conditions |

|---|---|

| Temperature | 60-100°C |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or similar |

| Reaction Time | 4-24 hours |

| Purification | Extraction, washing, and distillation or recrystallization |

The bromination step presents its own considerations:

-

Selectivity control to favor the 5-position

-

Management of HBr byproduct

-

Temperature control to prevent multiple bromination

Reactivity and Chemical Behavior

The reactivity of ethyl 5-bromo-2-methylbenzoate is largely determined by its three key functional groups: the aryl bromide, the ester moiety, and the methyl substituent.

Aryl Bromide Reactivity

The bromine atom at the 5-position represents a key reactive site that can participate in various transformations:

-

Cross-coupling reactions: Including Suzuki-Miyaura, Negishi, and Stille couplings

-

Metal-halogen exchange: Reaction with organolithium reagents to form organolithium intermediates

-

Nucleophilic aromatic substitution: Though less favorable due to the electron-rich nature of the aromatic ring

Ester Group Reactivity

The ethyl ester functionality provides additional synthetic possibilities:

-

Hydrolysis: Conversion to the corresponding carboxylic acid

-

Transesterification: Exchange of the ethyl group for other alcohols

-

Reduction: Production of the corresponding alcohol or aldehyde depending on conditions

-

Amidation: Formation of amides through reaction with amines

Methyl Group Considerations

The methyl group at the 2-position introduces steric effects that can influence reactivity patterns:

-

Creates steric hindrance near the ester group

-

May participate in benzylic functionalization reactions

-

Provides an ortho-directing effect for certain transformations

Applications in Chemical Research and Industry

Ethyl 5-bromo-2-methylbenzoate serves as a valuable building block in various chemical applications. Its utility stems from the presence of multiple functional groups that allow for diverse transformations.

Synthetic Organic Chemistry Applications

This compound finds significant use as an intermediate in organic synthesis:

-

Building block for more complex molecules

-

Coupling partner in transition metal-catalyzed reactions

-

Precursor for pharmaceutical and agrochemical intermediates

-

Model compound for studying reaction mechanisms

Comparative Analysis with Related Compounds

Understanding the properties of ethyl 5-bromo-2-methylbenzoate in relation to similar compounds provides valuable insights into its chemical behavior and applications.

Comparison with Methyl 5-bromo-2-methylbenzoate

Methyl 5-bromo-2-methylbenzoate (CAS: 79669-50-4) is a closely related compound that differs only in the size of the ester alkyl group:

The primary difference between these compounds lies in their lipophilicity, with the ethyl ester typically being more lipophilic than the methyl ester, which can affect solubility, membrane permeability, and other physical properties.

Comparison with Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Ethyl 5-bromo-2-fluoro-3-methylbenzoate represents a more complex derivative with additional functionality:

| Property | Ethyl 5-bromo-2-methylbenzoate | Ethyl 5-bromo-2-fluoro-3-methylbenzoate |

|---|---|---|

| Molecular Formula | C10H11BrO2 | C10H10BrFO2 |

| Structure | Contains 2-methyl group | Contains 2-fluoro and 3-methyl groups |

| Electronic Properties | Less electronegative | More electronegative due to fluorine |

| Reactivity | Standard aryl bromide reactivity | Modified by electron-withdrawing fluorine |

The addition of a fluorine atom significantly alters the electronic properties of the aromatic system, which can impact reactivity patterns and potential applications.

| Precautionary Statement | Description |

|---|---|

| P264 | Wash hands thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

| P330 | Rinse mouth |

| P501 | Dispose of contents/container according to local/regional/national/international regulations |

Future Research Directions

The unique structural features of ethyl 5-bromo-2-methylbenzoate present numerous opportunities for further research and development.

Synthetic Methodology Development

Future research could focus on:

-

Development of more efficient and sustainable synthetic routes

-

Exploration of novel catalytic systems for functionalization

-

Investigation of selective transformation methodologies

-

Green chemistry approaches to its preparation and utilization

Structure-Activity Relationship Studies

The compound's potential biological activities remain largely unexplored, presenting opportunities for:

-

Evaluation of potential pharmaceutical applications

-

Assessment of structure-activity relationships through systematic modification

-

Investigation of interactions with biological targets

-

Development of libraries of derivatives with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume